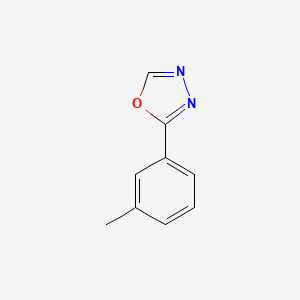

2-(3-Methylphenyl)-1,3,4-oxadiazole

Descripción general

Descripción

2-(3-Methylphenyl)-1,3,4-oxadiazole is an organic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

One of the significant applications of oxadiazole derivatives is in corrosion inhibition. For instance, 2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole derivatives have been studied for their inhibitive properties in corrosion, biocorrosion, and scaling controls of brass in simulated cooling water systems. They show high inhibition efficiency, especially 3-MPOX and 4-MPOX derivatives, indicating their potential in controlling corrosion processes (Rochdi et al., 2014).

Fluorescent Sensor Properties

Oxadiazole derivatives have applications as fluorescent sensor molecules. For example, a series of 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole derivatives have been synthesized and investigated for their sensor properties. They exhibited UV absorption shifts and fluorescence emission shifts upon exposure to fluoride anions, making them useful as fluoride anion sensors (Kwak et al., 2007).

Electrochemical Synthesis

The electrochemical synthesis of oxadiazole derivatives, such as 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazoles, has been explored. These compounds were synthesized by electrochemical oxidation of semicarbazone at a platinum electrode, indicating a method for creating these compounds with specific substitutions (Kumar, 2012).

Antibacterial Properties

Oxadiazole derivatives have been studied for their antibacterial properties. For example, some derivatives have shown remarkable activity against bacteria like Staphylococcus aureus and Escherichia coli, indicating their potential use in antimicrobial treatments (Jafari et al., 2017).

Liquid Crystalline Properties

Certain 1,3,4-oxadiazole-based compounds have been studied for their liquid crystalline properties. These compounds, like 2-[4-(2-(4-methylphenyl)-(E)-1-ethenyl)]phenyl-5-(4-pentyloxyphenyl)-1,3,4-oxadiazole, have exhibited properties like enantiotropic nematic mesophase and smectic A phase, suggesting their use in liquid crystal technologies (Zhu et al., 2009).

Mecanismo De Acción

Target of Action

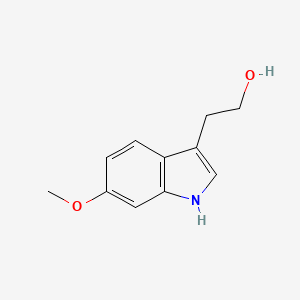

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and 2-arylbenzothiazoles have shown promising antiproliferative effects .

Mode of Action

It’s worth noting that related compounds such as 3-mmc, a synthetic cathinone, have been found to potently inhibit norepinephrine uptake and display more pronounced dopaminergic activity relative to serotonergic activity .

Biochemical Pathways

Related compounds such as pikfyve kinase inhibitors have been found to disrupt lysosome function in autophagy, which can selectively kill certain cancer cells .

Pharmacokinetics

Similar compounds such as 3-mmc have been found to have an oral bioavailability of 5%-9% .

Result of Action

Related compounds such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole-l-lysylamide hydrochloride (also known as phortress) have shown pronounced selective antitumor activity .

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Propiedades

IUPAC Name |

2-(3-methylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-8(5-7)9-11-10-6-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKXRBAYNRAFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylphenyl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

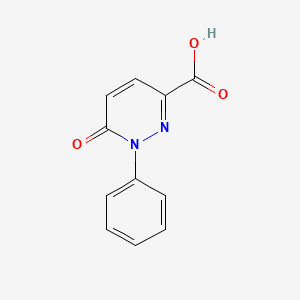

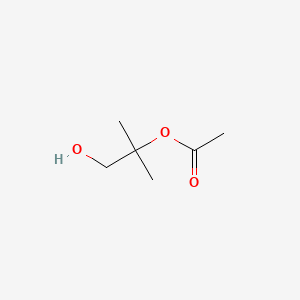

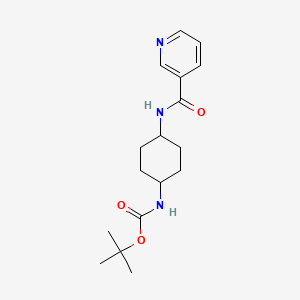

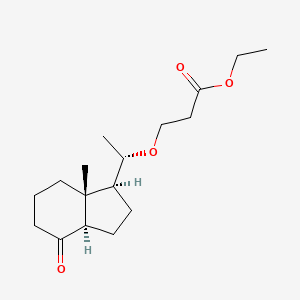

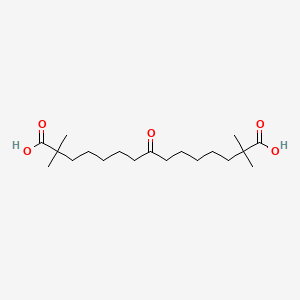

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3136204.png)

![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)

![4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid](/img/structure/B3136282.png)

![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)